3-(Azetidin-1-yl)-1-phenylpropan-1-ol
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Overview
Description
3-(Azetidin-1-yl)-1-phenylpropan-1-ol is a compound that features an azetidine ring, a phenyl group, and a hydroxyl group. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its presence in various biologically active molecules. The phenyl group adds aromatic characteristics, while the hydroxyl group contributes to the compound’s reactivity and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of azetidine to a suitable Michael acceptor, followed by reduction and functionalization steps . Another approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a brominated pyrazole-azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-1-phenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the azetidine ring.
Scientific Research Applications
3-(Azetidin-1-yl)-1-phenylpropan-1-ol has a wide range of scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-1-phenylpropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Phenylpropanolamine: A compound with a similar structure but different functional groups.
Azetidinone: A related compound with a carbonyl group in the azetidine ring.
Uniqueness
3-(Azetidin-1-yl)-1-phenylpropan-1-ol is unique due to the combination of its azetidine ring, phenyl group, and hydroxyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H17NO/c14-12(7-10-13-8-4-9-13)11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 |
InChI Key |
QCAKIINPAXFHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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